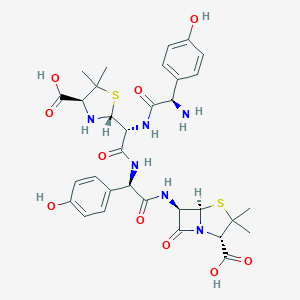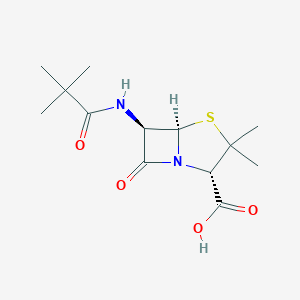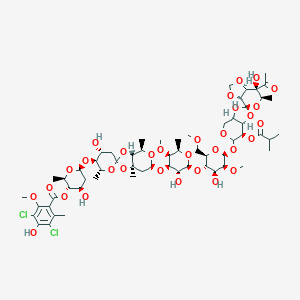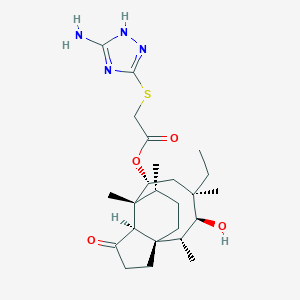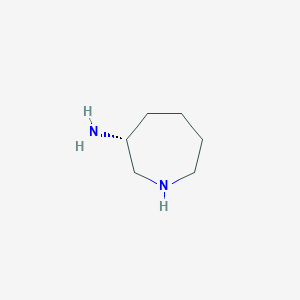![molecular formula C22H18N2 B193702 1H-Imidazol, 4-([1,1'-Biphenyl]-4-ylphenylmethyl)- CAS No. 91679-37-7](/img/structure/B193702.png)
1H-Imidazol, 4-([1,1'-Biphenyl]-4-ylphenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1H-Imidazole, 4-([1,1’-biphenyl]-4-ylphenylmethyl)-” is a small molecule that belongs to the class of organic compounds known as biphenyls and derivatives . These are organic compounds containing two benzene rings linked together by a C-C bond . It is also known as 1-(biphenyl-4-ylmethyl)-1H-imidazole .
Synthesis Analysis
The synthesis of imidazole derivatives has been a topic of interest in medicinal chemistry due to their broad range of chemical and biological properties . A novel series of 4-(4-(1H-imidazol-1-yl)phenyl)-6-arylpyrimidin-2-amines has been prepared from synthesized 3-[4-(1H-imidazol-1-yl) phenyl]prop-2-en-1-ones . The process involves N-arylation of imidazole with 4-fluorobenzaldehyde using hexadecyltrimethylammonium bromide as a catalyst .Molecular Structure Analysis
The molecular structure of “1H-Imidazole, 4-([1,1’-biphenyl]-4-ylphenylmethyl)-” consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The structure is aromatic and highly stable .Chemical Reactions Analysis
Imidazole derivatives are known for their broad range of chemical reactions. They are key components to functional molecules that are used in a variety of everyday applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It exhibits both acidic and basic properties due to the presence of a pair of non-bonded electrons on one of its nitrogen atoms, which can accept protons, and a hydrogen atom on the other nitrogen atom, which can donate a proton .Wissenschaftliche Forschungsanwendungen
Einführung in Imidazol:
Imidazol, auch bekannt als 1,3-Diazol, besteht aus drei Kohlenstoffatomen, zwei Stickstoffatomen, vier Wasserstoffatomen und zwei Doppelbindungen. Seine einzigartige Struktur beinhaltet einen Stickstoff vom Pyrrol-Typ und eine amphotere Natur, die sowohl saure als auch basische Eigenschaften zeigt. Imidazol dient als Kernkomponente in verschiedenen Naturprodukten, darunter Histidin, Purin, Histamin und DNA-Strukturen.
a. Antibakterielle und Antituberkulose-Aktivitäten:: Bestimmte Imidazol-basierte Verbindungen zeigen antibakterielle und antituberkulose Wirkungen. Forscher haben ihr Potenzial zur Bekämpfung von Infektionskrankheiten untersucht.
b. Entzündungshemmende Eigenschaften:: Imidazol-Derivate können entzündliche Reaktionen modulieren, was sie für die Behandlung von entzündlichen Erkrankungen relevant macht.
c. Antitumor-Potenzial:: Studien haben Imidazol-haltige Verbindungen auf ihre Antitumor-Wirkungen gegen verschiedene Krebszelllinien untersucht. So zeigte beispielsweise 1-substituiertes-2-(5-substituiertes-1-Phenyl-1-H-Pyrazol-3-yl)-1H-Benzo[d]Imidazol vielversprechende Antitumoraktivität .
d. Antidiabetische und Antiallergische Effekte:: Imidazol-basierte Moleküle wurden auf ihr Potenzial zur Behandlung von Diabetes und allergischen Reaktionen untersucht.
e. Antivirale und Antioxidative Eigenschaften:: Forscher haben Imidazol-Derivate als antivirale Mittel und Antioxidantien untersucht.
f. Weitere Aktivitäten:: Imidazol-Verbindungen zeigen auch antipyretische, antifungale, antihelmintische und ulcerogene Aktivitäten.
Synthetische Routen:
Es gibt verschiedene synthetische Methoden zur Imidazol-Synthese. Forscher haben regiokontrollierte Ansätze entwickelt, um substituierte Imidazole zu erzeugen. Diese Methoden tragen zur Verfügbarkeit verschiedener Imidazol-basierter Verbindungen bei .
Zusammenfassend lässt sich sagen, dass die vielseitige Natur von Imidazol und seinen Derivaten die wissenschaftliche Erforschung weiter inspiriert und potenzielle Lösungen für gesundheitliche Herausforderungen bietet. Behalten Sie diese vielseitige Verbindung im Auge - sie könnte der Schlüssel zu zukünftigen Durchbrüchen sein! 🌟🔬
Safety and Hazards
Zukünftige Richtungen
Imidazole has become an important synthon in the development of new drugs . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc . Therefore, the exploration of imidazole derivatives for their potential therapeutic applications is a promising area of future research .
Wirkmechanismus
Target of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole compounds are known to interact with various biological targets due to their versatile chemical structure . The presence of a positive charge on either of two nitrogen atoms allows it to show two equivalent tautomeric forms , which might contribute to its interaction with its targets.
Biochemical Pathways
Given the broad range of biological activities exhibited by imidazole derivatives , it can be inferred that multiple biochemical pathways could potentially be affected.
Pharmacokinetics
Imidazole compounds are generally known to be highly soluble in water and other polar solvents , which could potentially influence their bioavailability.
Result of Action
Given the wide range of biological activities associated with imidazole derivatives , it can be inferred that the compound could potentially have diverse effects at the molecular and cellular levels.
Action Environment
It is known that the compound should be stored under inert gas and in a cool, dry place below 15°c to avoid degradation .
Eigenschaften
IUPAC Name |
5-[phenyl-(4-phenylphenyl)methyl]-1H-imidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2/c1-3-7-17(8-4-1)18-11-13-20(14-12-18)22(21-15-23-16-24-21)19-9-5-2-6-10-19/h1-16,22H,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKJGUSMXFFXBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=CC=C3)C4=CN=CN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80586251 |
Source


|
| Record name | 5-[([1,1'-Biphenyl]-4-yl)(phenyl)methyl]-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80586251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91679-37-7 |
Source


|
| Record name | 5-[([1,1'-Biphenyl]-4-yl)(phenyl)methyl]-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80586251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



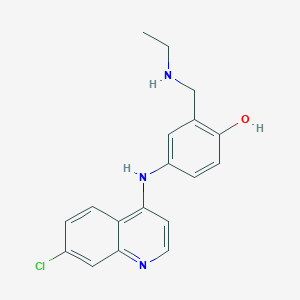

![4-[(7-Chloroquinolin-4-yl)amino]phenol](/img/structure/B193635.png)
